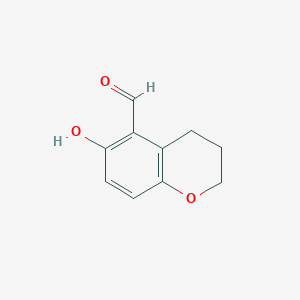
6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often found in natural products
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a free radical cyclization cascade, which is efficient for constructing complex benzopyran rings . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
化学反応の分析
Types of Reactions: 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents to modify the functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can yield chromenoselenadiazoles .
科学的研究の応用
6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde has several scientific research applications:
作用機序
The mechanism of action of 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in therapeutic applications.
類似化合物との比較
Benzopyran-4-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
Chromenoselenadiazoles: Formed through oxidation reactions, these compounds have unique pharmacological properties.
Spirobenzopyrano-1,3,4-thiadiazolines: These derivatives are synthesized through cyclization reactions and have shown significant antitumor activities.
Uniqueness: 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde is unique due to its specific functional groups and the potential for diverse chemical modifications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC名 |
6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde |
InChI |
InChI=1S/C10H10O3/c11-6-8-7-2-1-5-13-10(7)4-3-9(8)12/h3-4,6,12H,1-2,5H2 |
InChIキー |
UBTQQLHHEDIWRK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2C=O)O)OC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













